2-Methyl-4-(trifluoromethanesulfonyl)aniline
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Overview
Description
2-Methyl-4-(trifluoromethanesulfonyl)aniline is an organic compound with the molecular formula C8H8F3NO2S. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a methyl group and a trifluoromethanesulfonyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethanesulfonyl)aniline typically involves the reaction of 2-methylaniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control and efficient mixing systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-Methyl-4-(trifluoromethanesulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethanesulfonyl)aniline involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce trifluoromethyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethanesulfonyl)aniline: This compound has similar reactivity but differs in its structure and applications.
Trifluoromethanesulfonanilide: Another related compound with similar chemical properties but different uses in research and industry.
Uniqueness
2-Methyl-4-(trifluoromethanesulfonyl)aniline is unique due to the presence of both a methyl group and a trifluoromethanesulfonyl group on the aniline ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications .
Biological Activity
2-Methyl-4-(trifluoromethanesulfonyl)aniline is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
- CAS Number : 37595-74-7
- Molecular Formula : C8H8F3N2O2S
- Molecular Weight : 252.23 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Aniline Derivative : The starting material, aniline, is reacted with trifluoromethanesulfonyl chloride under basic conditions to introduce the trifluoromethanesulfonyl group.
- Methylation : Methylation is performed using methyl iodide or dimethyl sulfate to achieve the desired methyl substitution at the aniline nitrogen.
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Bacillus subtilis | 32 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro assays revealed that the compound exhibits cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 50 µM, indicating moderate activity compared to standard chemotherapeutics like chlorambucil.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 50 ± 2 |
MDA-MB-231 (breast cancer) | 76 ± 2 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation in cancer cells.
- Receptor Modulation : It has been suggested that this compound can interact with specific receptors, modulating signaling pathways that control cell growth and apoptosis.
- DNA Interaction : Preliminary studies indicate that it may interfere with DNA synthesis, as evidenced by reduced incorporation of labeled thymidine in treated cells.
Case Studies
- Study on Antimicrobial Activity : A recent investigation demonstrated that this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In a study focusing on breast cancer treatment, this compound was shown to synergize with existing chemotherapeutics, enhancing their efficacy and reducing required dosages, thus minimizing side effects.
Properties
CAS No. |
914776-04-8 |
---|---|
Molecular Formula |
C8H8F3NO2S |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-methyl-4-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C8H8F3NO2S/c1-5-4-6(2-3-7(5)12)15(13,14)8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
NXQNXENCTZJFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N |
Origin of Product |
United States |
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